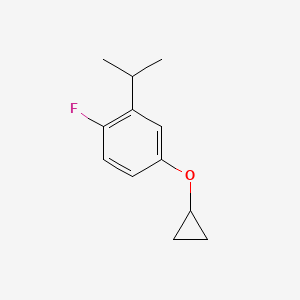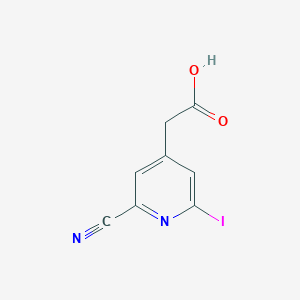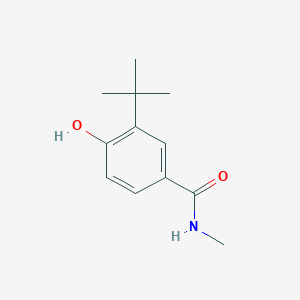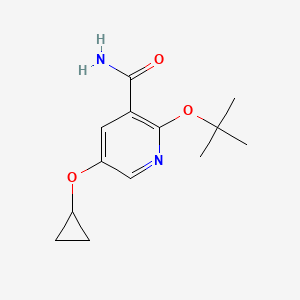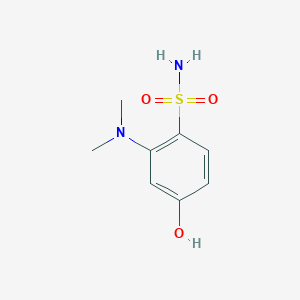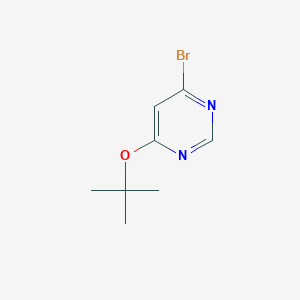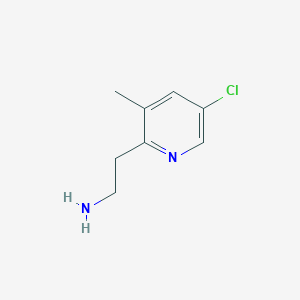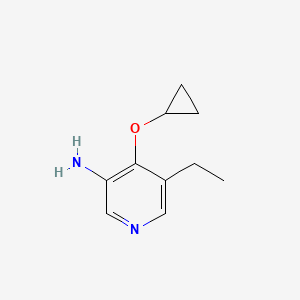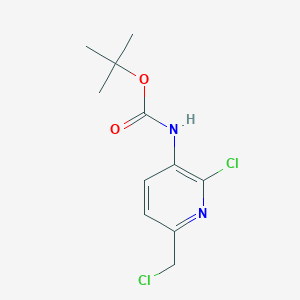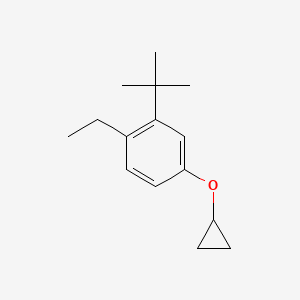
2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a benzene ring. It is used primarily in research and development settings and is not intended for direct human use .
Métodos De Preparación
The synthesis of 2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene involves several steps, typically starting with the preparation of the benzene ring substituted with tert-butyl and ethyl groups. The cyclopropoxy group is then introduced through a cyclopropanation reaction. The specific reaction conditions and reagents used can vary, but common methods include the use of cyclopropyl halides and strong bases to facilitate the cyclopropanation .
Análisis De Reacciones Químicas
2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of organic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, although it is not used directly in medicine.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene involves its interaction with various molecular targets. The tert-butyl and cyclopropoxy groups can influence the compound’s reactivity and binding properties. The pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar compounds to 2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene include:
2-Tert-butyl-1-cyclopropoxy-4-ethylbenzene: Differing in the position of the cyclopropoxy group.
2-Tert-butyl-4-methylphenol: Similar in structure but with a methyl group instead of an ethyl group.
1-Tert-butyl-4-ethylbenzene: Lacks the cyclopropoxy group. These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2-tert-butyl-4-cyclopropyloxy-1-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-11-6-7-13(16-12-8-9-12)10-14(11)15(2,3)4/h6-7,10,12H,5,8-9H2,1-4H3 |
Clave InChI |
NVLRERRZBQKZDP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)OC2CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


